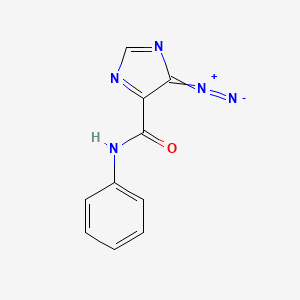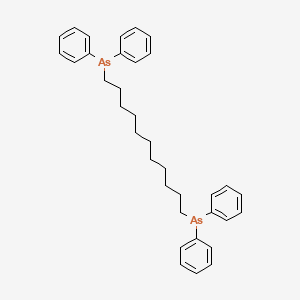![molecular formula C16H19NO2 B14421433 2-{[4-(Dimethylamino)phenyl]methylidene}cycloheptane-1,3-dione CAS No. 85741-90-8](/img/structure/B14421433.png)
2-{[4-(Dimethylamino)phenyl]methylidene}cycloheptane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[4-(Dimethylamino)phenyl]methylidene}cycloheptane-1,3-dione is a chemical compound known for its unique structure and properties. It features a cycloheptane ring with a dimethylamino phenyl group attached via a methylene bridge, and two ketone groups at positions 1 and 3 of the cycloheptane ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(Dimethylamino)phenyl]methylidene}cycloheptane-1,3-dione typically involves the reaction of 4-(dimethylamino)benzaldehyde with cycloheptane-1,3-dione under basic conditions. The reaction proceeds via a condensation mechanism, forming the methylene bridge between the phenyl and cycloheptane rings .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
2-{[4-(Dimethylamino)phenyl]methylidene}cycloheptane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The dimethylamino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-{[4-(Dimethylamino)phenyl]methylidene}cycloheptane-1,3-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-{[4-(Dimethylamino)phenyl]methylidene}cycloheptane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- N-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2-methoxyaniline
- N’-[[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE]-2-(1H-INDOL-3-YL)ACETOHYDRAZIDE
- N’-{(E)-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2-[4,6-DIMETHYL-2-PYRIMIDINYL]SULFANYL]ACETOHYDRAZIDE
Uniqueness
2-{[4-(Dimethylamino)phenyl]methylidene}cycloheptane-1,3-dione is unique due to its specific structural features, such as the cycloheptane ring and the presence of both dimethylamino and ketone functional groups.
Propiedades
Número CAS |
85741-90-8 |
|---|---|
Fórmula molecular |
C16H19NO2 |
Peso molecular |
257.33 g/mol |
Nombre IUPAC |
2-[[4-(dimethylamino)phenyl]methylidene]cycloheptane-1,3-dione |
InChI |
InChI=1S/C16H19NO2/c1-17(2)13-9-7-12(8-10-13)11-14-15(18)5-3-4-6-16(14)19/h7-11H,3-6H2,1-2H3 |
Clave InChI |
COPGFMZDDPURIN-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=C(C=C1)C=C2C(=O)CCCCC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1a,7,8,11b-Tetrahydrotetrapheno[8,9-b]oxirene-7,8-diol](/img/structure/B14421355.png)
acetonitrile](/img/structure/B14421359.png)
![6,7-Dimethyl-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B14421373.png)
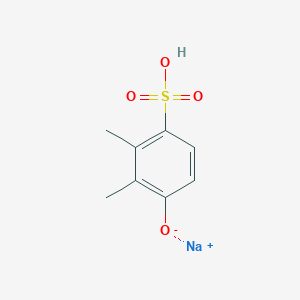
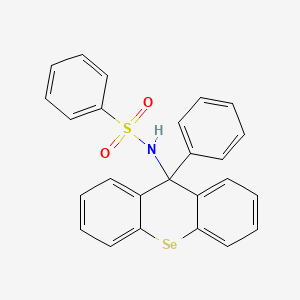
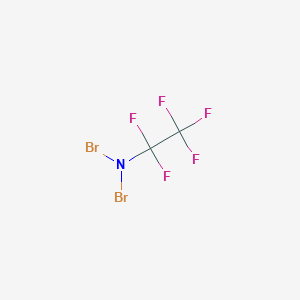

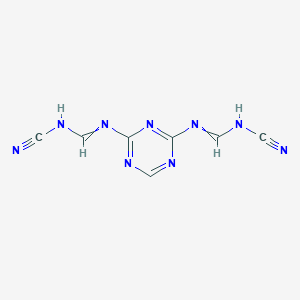


![3-(Methylsulfanyl)-4-{[4-(methylsulfanyl)quinolin-3-yl]sulfanyl}quinoline](/img/structure/B14421419.png)
![4-[4-(Heptyloxy)phenyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14421424.png)
